![molecular formula C17H15ClN2O3S2 B2448916 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895455-17-1](/img/structure/B2448916.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The yield of the title compound was reported to be 58% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data . For example, the 1H NMR (DMSO-d6, 500 MHz) data shows δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Physical And Chemical Properties Analysis
This compound is a solid substance . The compound’s molecular weight is 297.85 . The InChI Code is 1S/C14H20ClN3S/c1-4-18 (5-2)9-8-16-14-17-13-10 (3)11 (15)6-7-12 (13)19-14/h6-7H,4-5,8-9H2,1-3H3, (H,16,17) .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging, cancer, and heart diseases.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activities . They could be used in the treatment of diseases characterized by inflammation, such as arthritis and asthma.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties . They could be used in the development of new antimicrobial agents to combat various bacterial and fungal infections.
Antiviral Activity
Thiazole derivatives have been found to possess antiviral properties . This suggests their potential use in the treatment of viral infections.
Diuretic Activity
Thiazole compounds have shown diuretic activities . Diuretics help the body get rid of excess water and salt, and they are often used to treat high blood pressure and other heart-related conditions.
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . They could be used in the development of new drugs for the treatment of epilepsy and other seizure disorders.
Neuroprotective Activity
Thiazole compounds have been found to possess neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Zukünftige Richtungen
The future directions for this compound could involve further investigation into its antibacterial properties, especially in conjunction with cell-penetrating peptides . Additionally, the compound could be explored for other potential therapeutic applications based on its chemical structure and properties.
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-10-3-5-12(6-4-10)25(22,23)9-15(21)19-17-20-16-11(2)13(18)7-8-14(16)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVJDRWBXBHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)
![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)

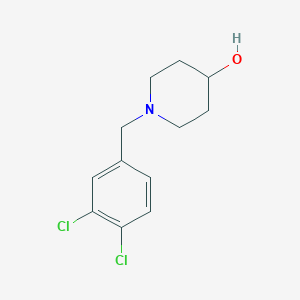
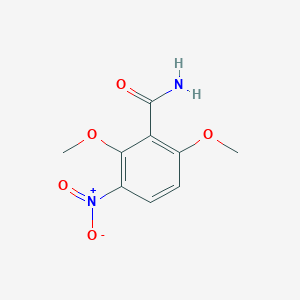
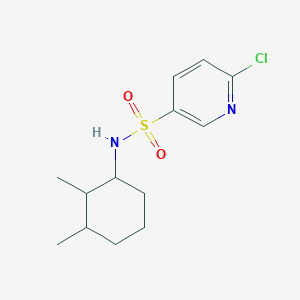

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)

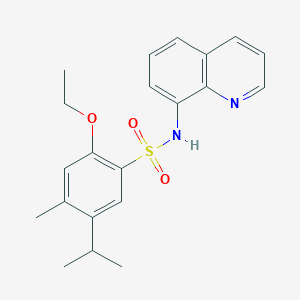
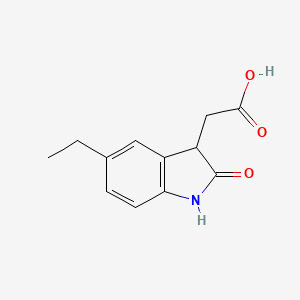
![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)